4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one is a complex organic compound that features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to an azetidine and piperazine moiety
Preparation Methods
The synthesis of 4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with trifluoromethyl ketone under acidic conditions. The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzothiazole intermediate. Finally, the piperazine ring is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acid derivatives.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: The compound is being explored for its potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of kinases or other proteins essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and azetidine-containing molecules. Compared to these, 4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. Other similar compounds include:
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 4-Trifluoromethyl-2-anilinoquinoline derivatives .
Properties
Molecular Formula |
C15H15F3N4OS |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]piperazin-2-one |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)10-2-1-3-11-13(10)20-14(24-11)22-6-9(7-22)21-5-4-19-12(23)8-21/h1-3,9H,4-8H2,(H,19,23) |
InChI Key |
JKEZGOJOMGMJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.